molecular formula C20H22O6 B171793 (-)-Dehydrodiconiferyl Alcohol CAS No. 155836-29-6

(-)-Dehydrodiconiferyl Alcohol

Cat. No. B171793
M. Wt: 358.4 g/mol
InChI Key: KUSXBOZNRPQEON-GWKPYITFSA-N
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Description

Synthesis Analysis

Alcohols can be synthesized from various methods, including the hydration of alkenes, reduction of aldehydes, ketones, carboxylic acids, and esters .


Molecular Structure Analysis

The molecular structure of alcohols involves a hydroxyl group (-OH) attached to a carbon atom of an alkyl group . The classification of alcohols into primary, secondary, and tertiary depends on the number of carbon atoms connected to the carbon atom that carries the -OH group .


Chemical Reactions Analysis

Alcohols undergo various chemical reactions, including oxidation and dehydration . In oxidation, alcohols produce aldehydes and ketones, which upon further oxidation give carboxylic acids . In dehydration, an alcohol loses a molecule of water to form an alkene .


Physical And Chemical Properties Analysis

Alcohols generally have higher boiling points compared to other hydrocarbons of similar molecular mass due to the presence of intermolecular hydrogen bonding . They are also soluble in water due to the formation of hydrogen bonds between the alcohol and water molecules . Alcohols are acidic in nature and can react with active metals .

Scientific Research Applications

Synthesis and Anti-bacterial Properties

(-)-Dehydrodiconiferyl alcohol has been synthesized from vanillin, showcasing its potential as an anti-Helicobacter pylori agent. The synthesis yielded a 44% overall yield, indicating a viable route for production (Hu & Jeong, 2006).

Wound Healing Properties

A study highlighted the therapeutic potential of (-)-Dehydrodiconiferyl alcohol (DHCA) in skin wound healing. DHCA, isolated from Silybum marianum (L.) Gaertn, was found to exhibit promising effects on improving wound healing through inactivating NF‐κB pathways in macrophages (Hu et al., 2019).

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory effects of (-)-Dehydrodiconiferyl alcohol have been extensively studied. It has been shown to suppress pro-inflammatory molecules by affecting the IKK‐NF‐κB pathway, both in vitro and in vivo (Lee et al., 2015). Moreover, DHCA modulated the differentiation of Th17 and Th1 cells and suppressed experimental autoimmune encephalomyelitis, indicating its potential in controlling Th17 and Th1-mediated inflammatory diseases (Lee et al., 2015).

Anti-adipogenic and Anti-lipogenic Effects

Research has shown that (-)-Dehydrodiconiferyl alcohol isolated from Cucurbita moschata exhibits anti-adipogenic and anti-lipogenic effects. It inhibited the mitotic clonal expansion by suppressing the DNA binding activity of C/EBPβ and directly inhibited the expression of regulators of lipogenesis in 3T3-L1 and primary embryonic fibroblasts. These findings suggest its potential as an anti-obesity therapeutic (Lee et al., 2012).

Safety And Hazards

Alcohol can affect a person’s ability to work safely. This includes prescribed or over-the-counter medicines . It’s flammable and vapors may form explosive mixtures with air . It can cause serious eye irritation and may cause damage to organs .

Future Directions

Research on alcohol is ongoing, with a focus on understanding the changes that occur in the brain as a result of alcohol use, which can help in understanding the development of alcohol addiction .

properties

IUPAC Name

4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+/t15-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSXBOZNRPQEON-GWKPYITFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107496
Record name (2R,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-7-methoxy-3-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Dehydrodiconiferyl Alcohol

CAS RN

155836-29-6
Record name (2R,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-7-methoxy-3-benzofuranmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155836-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-7-methoxy-3-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,580
Citations
N Hirai, M Okamoto, H Udagawa… - Bioscience …, 1994 - academic.oup.com
… of dehydrodiconiferyl alcohol was elucidated by chemical degradation. (+ )-Dehydrodiconiferyl alcohol … configuration of C-2 of (+ )-dehydrodiconiferyl alcohol was S. H-2 and H-3 of (+ )-…
Number of citations: 54 academic.oup.com
X Hu, N Qin, J Xue, S Li, X Huang, J Sun… - Journal of Pharmacy …, 2020 - academic.oup.com
Objectives The aim of this study was to investigate the molecular mechanisms of the efficacy of lignin compound dehydrodiconiferyl alcohol (DHCA) isolated from Silybum marianum (L.) …
Number of citations: 10 academic.oup.com
M Ohta, T Higuchi, S Iwahara - Archives of Microbiology, 1979 - Springer
… In the present investigation we report the results of the biodegradation of dehydrodiconiferyl alcohol (DHCA) by Fusarium solani, which was isolated from soils by an enrichment method …
Number of citations: 58 link.springer.com
SY Liu, P Xu, XL Luo, JF Hu, XH Liu - Neurochemical Research, 2016 - Springer
(7R,8S)-Dehydrodiconiferyl alcohol (DDA), a lignan isolated from the dried stems of Clematis armandii, has been found to exert potential anti-inflammatory activity in vitro. In the present …
Number of citations: 17 link.springer.com
LL Pan, QY Zhang, XL Luo, J Xiong, P Xu, SY Liu… - Phytomedicine, 2016 - Elsevier
Background (7R, 8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA), a novel lignan compound isolated from Clematis armandii Franch (Ranunculaceae) stems, has been found to exert …
Number of citations: 15 www.sciencedirect.com
JD Orr, DG Lynn - Plant physiology, 1992 - academic.oup.com
… The dehydrodiconiferyl alcohol glucosides A and B are factors isolated from transformed … Biosynthetic experiments suggested that dehydrodiconiferyl alcohol glucoside breakdown was …
Number of citations: 67 academic.oup.com
W Lee, KR Ko, H Kim, DS Lee, IJ Nam… - Journal of natural …, 2018 - ACS Publications
Estrogen deficiency after menopause increases bone loss by activating RANKL-induced osteoclast differentiation. Dehydrodiconiferyl alcohol (DHCA), a lignan originally isolated from …
Number of citations: 27 pubs.acs.org
W Lee, KR Ko, H Kim, S Lim, S Kim - Biochemical and biophysical research …, 2018 - Elsevier
… Dehydrodiconiferyl alcohol (DHCA), a lignan compound originally isolated from Cucurbita moschata, has been shown to bind to estrogen receptor, and indeed exhibits various activities …
Number of citations: 19 www.sciencedirect.com
T Tsuneyoshi, Y Kanamori, T Matsutomo… - … and biophysical research …, 2015 - Elsevier
Several clinical studies have shown that the intake of aged garlic extract improves endothelial dysfunction. Lignan compounds, (+)-(2S,3R)-dehydrodiconiferyl alcohol (DDC) and (−)-(…
Number of citations: 5 www.sciencedirect.com
J Lee, S Kim - Toxicology and applied pharmacology, 2014 - Elsevier
… Dehydrodiconiferyl alcohol (DHCA), a lignan compound isolated from Cucurbita moschata, has previously been reported to contain anti-adipogenic and anti-lipogenic effects on 3T3-L1 …
Number of citations: 43 www.sciencedirect.com

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